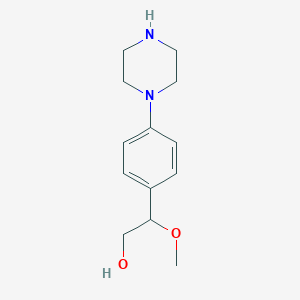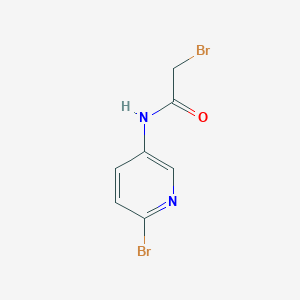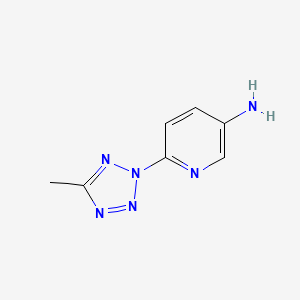![molecular formula C15H15Cl2N3 B13875691 3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875691.png)
3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a chemical compound that belongs to the quinazoline class of heterocyclic compounds. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves the reaction of 3-chlorobenzylamine with 2-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help streamline the production process and reduce the risk of human error.
化学反应分析
Types of Reactions
3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated that the compound may have therapeutic potential in treating certain diseases, such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can potentially slow down the growth of cancer cells.
相似化合物的比较
Similar Compounds
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has similar structural features and biological activities.
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid methyl ester: Another compound with comparable properties and applications.
Uniqueness
3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride stands out due to its unique combination of a quinazoline core and a chlorophenylmethyl group. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C15H15Cl2N3 |
|---|---|
分子量 |
308.2 g/mol |
IUPAC 名称 |
3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H14ClN3.ClH/c16-13-6-3-4-11(8-13)9-19-10-12-5-1-2-7-14(12)18-15(19)17;/h1-8H,9-10H2,(H2,17,18);1H |
InChI 键 |
STWPGQOCCXUDNX-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2N=C(N1CC3=CC(=CC=C3)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B13875612.png)

![2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid](/img/structure/B13875631.png)
![1-(4,6-Dihydro-thieno[3,4-d]thiazol-2-yl)-2-ethyl-hexan-1-one](/img/structure/B13875632.png)

![7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid](/img/structure/B13875640.png)
![N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)


![5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol](/img/structure/B13875657.png)
![2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane](/img/structure/B13875662.png)
![N-[5-amino-2-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B13875666.png)


